molecular formula C9H17N B12103430 Indolizine, octahydro-5-methyl-, (5R,8aR)-(9CI)

Indolizine, octahydro-5-methyl-, (5R,8aR)-(9CI)

Cat. No.: B12103430
M. Wt: 139.24 g/mol
InChI Key: ABPWFSWOJBTVFX-UHFFFAOYSA-N
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Description

Indolizine, octahydro-5-methyl-, (5R,8aR)-(9CI) is a chemical compound with the molecular formula C10H17N. It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle. The compound is characterized by its octahydro structure, indicating the presence of eight hydrogen atoms, and a methyl group attached to the fifth carbon atom in the (5R,8aR) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolizine, octahydro-5-methyl-, (5R,8aR)-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reduction of indolizine derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve the desired octahydro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Indolizine, octahydro-5-methyl-, (5R,8aR)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Indolizine, octahydro-5-methyl-, (5R,8aR)-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Indolizine, octahydro-5-methyl-, (5R,8aR)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indolizine: The parent compound with a bicyclic structure containing nitrogen.

    Octahydroindolizine: A fully hydrogenated derivative of indolizine.

    Methylindolizine: Indolizine with a methyl group attached to the nitrogen atom.

Uniqueness

Indolizine, octahydro-5-methyl-, (5R,8aR)-(9CI) is unique due to its specific stereochemistry and the presence of both octahydro and methyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-1,2,3,5,6,7,8,8a-octahydroindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-8-4-2-5-9-6-3-7-10(8)9/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPWFSWOJBTVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2N1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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